3-[(Propan-2-ylsulfanyl)methyl]piperidine
Description
3-[(Propan-2-ylsulfanyl)methyl]piperidine is a piperidine derivative characterized by a propan-2-ylsulfanyl (isopropylthio) group attached to the methylene side chain at the 3-position of the piperidine ring. Piperidine derivatives are widely studied for their pharmacological relevance, including roles as opioid receptor agonists (e.g., remifentanil) and dopamine transporter (DAT) inhibitors .
Properties
Molecular Formula |
C9H19NS |
|---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
3-(propan-2-ylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C9H19NS/c1-8(2)11-7-9-4-3-5-10-6-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
OIWVHBCHTFAYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-ylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with an appropriate alkylating agent, such as 2-chloropropane-1-thiol. The reaction is usually carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-[(Propan-2-ylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or to modify the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Propan-2-ylsulfanyl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions involving piperidine derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Propan-2-ylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with target molecules, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Calculated based on molecular formula C₉H₁₉NS.
†Estimated range based on analogous structures.
Key Observations:
Remifentanil’s complex ester and benzamino substituents enable potent μ-opioid receptor binding, while its rapid hydrolysis to inactive metabolites underscores the importance of substituent design in pharmacokinetics .
Biological Activity :
- Antimicrobial piperidine derivatives (e.g., 5a-5k) demonstrate that substitution at the 3-position with heterocyclic or aromatic groups enhances activity against pathogens .
- Piperidine-based DAT inhibitors (e.g., phenyltropane analogues) retain potency despite lacking the tropane ring’s two-carbon bridge, suggesting structural flexibility in receptor binding .
Synthetic Methods :
- The Mannich reaction is commonly employed for piperidine derivatives (e.g., 5a-5k) , whereas ultrasonic irradiation optimizes yields in 1,8-naphthyridine-piperidine hybrids .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Property | This compound | 3-(3-Methyloxetan-3-yl)piperidine | Remifentanil (HCl salt) |
|---|---|---|---|
| Molecular Weight | 173.3 | 155.2 | 376.83 |
| Lipophilicity (LogP)‡ | ~2.5–3.0 | ~1.8–2.2 | ~1.5 (polar ester groups) |
| Metabolic Stability | Moderate (sulfanyl group) | High (oxetane ring) | Low (ester hydrolysis) |
‡Estimated based on substituent contributions.
- Metabolism : Sulfur-containing groups may resist oxidative metabolism, whereas remifentanil’s ester linkage leads to rapid inactivation .
Biological Activity
3-[(Propan-2-ylsulfanyl)methyl]piperidine, a compound characterized by its unique piperidine structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 173.32 g/mol. The compound features a piperidine ring substituted with a propan-2-ylsulfanyl group, enhancing its solubility and biological activity.
1. Anticancer Properties
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown the ability to inhibit the proliferation of various cancer cell lines, including HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.69 - 11 |
| Doxorubicin | HeLa | 2.29 |
2. Antiviral Activity
Preliminary research suggests that this compound may also possess antiviral properties, particularly in suppressing the replication of certain viruses. The exact mechanisms remain under investigation, but interactions with viral proteins are anticipated.
3. Neurotransmitter Modulation
The compound has been implicated in modulating neurotransmitter systems, which could have implications for treating central nervous system disorders. In silico studies have predicted that piperidine derivatives can affect various receptors and enzymes related to neurotransmission .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Interaction: By binding to neurotransmitter receptors, these compounds could modulate signaling pathways critical for neuronal function.
Study 1: Inhibition of Cancer Cell Growth
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound effectively inhibited cell growth in vitro. The research highlighted the importance of structural modifications in enhancing anticancer activity .
Study 2: Antiviral Mechanisms
Another investigation focused on the antiviral potential of piperidine derivatives, showing promising results against specific viral strains. The study utilized various assays to evaluate viral replication rates in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
